Sodium metaborate dihydrate

Descripción general

Descripción

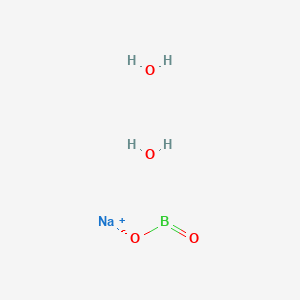

Sodium metaborate dihydrate is a chemical compound composed of sodium, boron, oxygen, and water molecules. Its chemical formula is NaBO₂·2H₂O. This compound is a hydrate form of sodium metaborate and crystallizes in the triclinic crystal system. It is nearly monoclinic with cell parameters a = 678 pm, b = 1058 pm, c = 588 pm, α = 91.5°, β = 22.5°, γ = 89°, and a density of 1.905 g/cm³ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium metaborate dihydrate can be synthesized by reacting sodium hydroxide with boric acid. The reaction is typically carried out in an aqueous solution, and the product is crystallized by evaporating the water. The reaction can be represented as follows:

NaOH+H₃BO₃→NaBO₂+2H₂O

Industrial Production Methods: In industrial settings, this compound is produced by dissolving borax (sodium tetraborate) in water and adding sodium hydroxide. The solution is then heated and evaporated to obtain the crystalline dihydrate form. The reaction is as follows:

Na₂B₄O₇+2NaOH→4NaBO₂+2H₂O

Types of Reactions:

- this compound undergoes hydrolysis in water to form the tetrahydroxyborate anion:

Hydrolysis: NaBO₂+2H₂O→Na++B(OH)₄−

Sodium metaborate can be reduced to sodium borohydride using various reducing agents such as magnesium hydride:Reduction: NaBO₂+MgH₂→NaBH₄+MgO

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

Reduction: Magnesium hydride is used as a reducing agent, and the reaction is typically carried out at high temperatures and pressures.

Major Products:

Hydrolysis: Tetrahydroxyborate anion.

Reduction: Sodium borohydride.

Aplicaciones Científicas De Investigación

Adhesives

Sodium metaborate dihydrate is crucial in the formulation of starch and dextrin adhesives. Its high alkalinity and the cross-linking reaction of borate anions with polyhydroxy groups enhance the viscosity and tack of these adhesives, making them suitable for:

- Corrugated boxes

- Paper bags

- Laminated paper boards

- Carton and case sealing

- Gummed tape and tube winding .

Textile Processing

In textile manufacturing, this compound stabilizes hydrogen peroxide solutions used in bleaching processes. It neutralizes acidic oxidation products that can form during bleaching, thus improving the quality of the final product. Additionally, it plays a role in textile sizing by enhancing the tensile strength of threads through its incorporation into starch adhesives .

Cleaning Agents

The compound is utilized in hard surface cleaners due to its ability to remove oil, grease, rust, and scale from surfaces. It contributes to the alkaline conditions necessary for effective cleaning. Sodium metaborate can also be integrated into liquid laundry detergents for pH control and enzyme stabilization .

Precursor for Sodium Borohydride

This compound serves as a raw material in the thermochemical production of sodium borohydride (NaBH₄), a compound with significant applications in hydrogen storage and as a reducing agent in organic synthesis. Research has shown that sodium metaborate can be synthesized using microwave-assisted methods, which enhance efficiency and yield .

Here is a summary table outlining the synthesis process:

| Method | Reactants | Conditions | Product |

|---|---|---|---|

| Microwave-assisted | Sodium tetraborate & NaOH | 90°C for 150 min | This compound |

| Ultrasonic irradiation | Borax & NaOH | Specific water content | Sodium metaborate tetrahydrate |

Electrochemical Reduction

Recent studies have explored the electrochemical behavior of sodium metaborate in alkaline solutions, investigating its conversion to sodium borohydride. The efficiency of this conversion is influenced by various factors, including current density and reaction time .

Agricultural Applications

This compound is also employed as an agricultural agent, functioning as a herbicide and fungicide. Its use in non-crop land management helps control unwanted vegetation while promoting crop health in treated areas .

Case Study: Textile Industry

A study conducted on the use of sodium metaborate in cotton bleaching revealed that its stabilization properties significantly improved the quality of bleached textiles by minimizing damage during processing .

Case Study: Hydrogen Storage

Research into sodium metaborate's role as a precursor for sodium borohydride highlighted its potential in hydrogen storage applications, showcasing how it can facilitate safe on-board hydrogen production systems .

Mecanismo De Acción

The mechanism of action of sodium metaborate dihydrate involves its ability to form complexes with various ions and molecules. In aqueous solutions, it forms the tetrahydroxyborate anion, which can interact with other ions and molecules through hydrogen bonding and electrostatic interactions. The decrease in hydration number of the sodium ion is compensated by direct binding of the oxygen atom of the borate ion, maintaining the octahedral hydration shell of the sodium ion .

Comparación Con Compuestos Similares

Sodium Tetraborate (Borax): Na₂B₄O₇·10H₂O

Sodium Borohydride: NaBH₄

Sodium Perborate: NaBO₃·nH₂O

Comparison:

Sodium Tetraborate: Unlike sodium metaborate dihydrate, sodium tetraborate is a decahydrate and is primarily used in detergents and as a flux in metallurgy.

Sodium Borohydride: Sodium borohydride is a powerful reducing agent used in organic synthesis and hydrogen storage, whereas this compound is not typically used as a reducing agent.

Sodium Perborate: Sodium perborate is used as a bleaching agent in laundry detergents and is different from this compound in terms of its oxidative properties.

This compound is unique due to its buffering properties and its ability to form stable complexes in aqueous solutions, making it valuable in various industrial and scientific applications.

Actividad Biológica

Sodium metaborate dihydrate (Na₂B₂O₄·4H₂O) is a boron compound with diverse applications in various fields, including chemistry, materials science, and biology. This article explores its biological activity, synthesizing data from multiple research studies to provide a comprehensive overview.

This compound consists of sodium, boron, and oxygen, forming a crystalline structure that is hygroscopic in nature. The compound is notable for its metaborate ion structure, which contributes to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into the following areas:

- Antimicrobial Properties : Research indicates that sodium metaborate possesses minimal bacteriostatic and antifungal activities. It has been shown to inhibit biofilm formation and hyphal transformation in Candida albicans, suggesting potential applications in antifungal treatments .

- Carbon Dioxide Absorption : Studies have demonstrated that sodium metaborate can effectively capture carbon dioxide, forming sodium carbonate and boric acid. This reaction is significant for environmental applications, particularly in carbon capture technologies .

- Toxicological Effects : While sodium metaborate has beneficial uses, it also poses risks. Chronic exposure to boron compounds, including sodium metaborate, can adversely affect fertility and development in various animal models. A no observed adverse effect level (NOAEL) of 9.6 mg B/kg body weight per day has been established for developmental effects in rats .

Case Studies

- Antifungal Activity Against Candida albicans :

-

Carbon Capture Efficiency :

- Research focused on the kinetics of CO₂ absorption by sodium metaborate revealed its effectiveness at varying concentrations and temperatures. The activation energy required for this reaction was quantified, supporting its use in environmental applications.

- Toxicological Assessment :

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other boron compounds is presented below:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong reducing agent used for hydrogen storage |

| Borax | Na₂B₄O₇·10H₂O | Commonly used in cleaning agents |

| Sodium Tetraborate | Na₂B₄O₇ | Precursor to borax; used in glass and ceramics |

| Sodium Perborate | NaBO₃·4H₂O | Used as a bleaching agent; contains additional oxygen |

Sodium metaborate's distinctiveness lies in its role as an intermediary in hydrogen storage systems and its effectiveness in carbon dioxide absorption compared to these other compounds.

Propiedades

IUPAC Name |

sodium;oxido(oxo)borane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSSFLLYULKTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049779 | |

| Record name | Sodium metaborate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-11-6 | |

| Record name | Sodium metaborate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric Acid (hbo2), Sodium Salt, Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.